trans-3-Amino-1-Boc-4-ethoxypyrrolidine
Description
Fundamental Chemical Characterization
Chemical Identity and Nomenclature
IUPAC Name and Alternative Designations
The International Union of Pure and Applied Chemistry designation for this compound is tert-butyl (3S,4S)-3-amino-4-ethoxy-pyrrolidine-1-carboxylate, reflecting its systematic nomenclature based on the pyrrolidine ring structure with specific stereochemical descriptors. Alternative nomenclature includes trans-3-amino-1-tert-butyloxycarbonyl-4-ethoxypyrrolidine and trans-3-amino-4-ethoxy-pyrrolidine-1-carboxylic acid tert-butyl ester, both of which emphasize different aspects of the molecular structure. The designation "trans" specifically refers to the spatial arrangement of the amino and ethoxy substituents on the pyrrolidine ring, indicating that these groups are positioned on opposite faces of the ring system. Additional systematic names include tert-butyl (trans)-3-amino-4-ethoxy-1-pyrrolidinecarboxylate, which follows conventional organic nomenclature patterns for carbamate-protected amines. These various nomenclature systems reflect the compound's complex structural features and the need for precise chemical identification in research and industrial applications.
CAS Registry Information (708273-40-9)
The Chemical Abstracts Service registry number 708273-40-9 provides the unique identifier for trans-3-amino-1-tert-butyloxycarbonyl-4-ethoxypyrrolidine in chemical databases and regulatory systems. This registry number ensures unambiguous identification of the compound across various chemical literature and commercial sources, facilitating accurate communication among researchers and suppliers. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with defined stereochemical properties and molecular composition. The registry system helps prevent confusion with related pyrrolidine derivatives that may have similar names but different structural features or stereochemical arrangements. This standardized identification system is particularly important for compounds used in pharmaceutical research, where precise chemical identity is crucial for regulatory compliance and safety considerations.
Molecular Formula (C₁₁H₂₂N₂O₃) and Molecular Weight (230.30 g/mol)
The molecular formula C₁₁H₂₂N₂O₃ accurately represents the atomic composition of trans-3-amino-1-tert-butyloxycarbonyl-4-ethoxypyrrolidine, indicating the presence of eleven carbon atoms, twenty-two hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight of 230.30 grams per mole provides important information for stoichiometric calculations and analytical determinations in synthetic procedures. This molecular weight falls within the range typical for small molecule pharmaceutical intermediates, making the compound suitable for various synthetic applications where molecular size considerations are important. The elemental composition reflects the complex structure incorporating both aliphatic and heteroatomic components, with the two nitrogen atoms contributing to the compound's basicity and hydrogen bonding capabilities. The three oxygen atoms are distributed among the ethoxy substituent, the carbonyl group of the carbamate, and the ether oxygen of the tert-butyl ester functionality.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O₃ | Defines atomic composition |
| Molecular Weight | 230.30 g/mol | Critical for stoichiometric calculations |
| Heavy Atom Count | 16 | Influences molecular complexity |
| Heteroatom Count | 5 | Affects polarity and hydrogen bonding |
| Rotatable Bond Count | 7 | Impacts conformational flexibility |
Structural Features and Stereochemistry
Pyrrolidine Ring Configuration
The pyrrolidine ring system forms the core structural framework of trans-3-amino-1-tert-butyloxycarbonyl-4-ethoxypyrrolidine, representing a five-membered saturated heterocycle containing one nitrogen atom. This ring structure exhibits significant conformational flexibility due to its non-planar geometry, with the ring adopting envelope conformations that can rapidly interconvert through a process known as pseudorotation. The pyrrolidine ring's sp³-hybridized carbons contribute to the three-dimensional character of the molecule, providing opportunities for stereoselective interactions with biological targets and synthetic reagents. The ring nitrogen atom serves as the attachment point for the tert-butyloxycarbonyl protecting group, which modifies the electronic properties and steric environment around the nitrogen center. The substitution pattern on the pyrrolidine ring, with amino and ethoxy groups at positions 3 and 4 respectively, creates specific conformational preferences that influence the molecule's overall shape and reactivity patterns.
Significance of Trans Stereochemistry
The trans stereochemical relationship between the amino and ethoxy substituents at positions 3 and 4 of the pyrrolidine ring represents a critical structural feature that distinguishes this compound from its cis isomer. This stereochemical arrangement places the two substituents on opposite faces of the pyrrolidine ring, creating a specific three-dimensional molecular geometry that influences both chemical reactivity and biological activity. The trans configuration typically results in reduced steric interactions between the substituents compared to the corresponding cis isomer, potentially leading to greater conformational stability and altered physical properties. Research has demonstrated that stereochemical differences in pyrrolidine derivatives can significantly impact their biological activities, with different stereoisomers often exhibiting distinct pharmacological profiles. The trans arrangement may also influence the compound's ability to participate in hydrogen bonding interactions and its overall molecular recognition properties in biological systems.
tert-Butyloxycarbonyl Protection Group Characteristics
The tert-butyloxycarbonyl protecting group attached to the pyrrolidine nitrogen represents a widely used carbamate-based protection strategy in organic synthesis. This protecting group consists of a carbonyl moiety linked to a tert-butyl ester, forming a stable carbamate linkage that effectively masks the basicity and nucleophilicity of the nitrogen atom. The bulky tert-butyl group provides steric protection and influences the compound's solubility properties, generally increasing solubility in organic solvents while reducing water solubility. The carbamate linkage is acid-labile, allowing for selective deprotection under acidic conditions without affecting other functional groups in the molecule. The electronic effects of the tert-butyloxycarbonyl group also modify the electron density distribution around the nitrogen atom, potentially influencing the reactivity of adjacent centers in the molecule. This protecting group strategy is particularly valuable in multi-step synthetic sequences where selective functionalization is required.
Ethoxy Substitution Properties
The ethoxy substituent at position 4 of the pyrrolidine ring introduces both steric and electronic effects that significantly influence the compound's chemical behavior. The ethoxy group consists of an oxygen atom bonded to an ethyl chain, creating a weakly polar substituent with moderate steric bulk. The oxygen atom possesses two lone pairs of electrons, making it capable of participating in hydrogen bonding interactions as a hydrogen bond acceptor. The carbon-oxygen bonds in the ethoxy group exhibit moderate polarity due to the electronegativity difference between carbon and oxygen, contributing to the overall dipole moment of the molecule. The ethoxy group's electron-donating properties through resonance and inductive effects can influence the reactivity of nearby functional groups, particularly affecting the nucleophilicity of the adjacent amino group. The conformational flexibility of the ethyl chain allows for various orientations of the ethoxy group, potentially influencing the molecule's overall shape and intermolecular interactions.
Electronic Structure and Bonding
Hybridization States
The electronic structure of trans-3-amino-1-tert-butyloxycarbonyl-4-ethoxypyrrolidine involves multiple hybridization states throughout the molecule, with each contributing to the overall bonding framework and molecular geometry. The carbon atoms in the pyrrolidine ring adopt sp³ hybridization, creating tetrahedral geometry around each carbon center and contributing to the ring's three-dimensional character. The nitrogen atom in the pyrrolidine ring exhibits sp³ hybridization, with one hybrid orbital occupied by a lone pair of electrons when not protonated, though the tert-butyloxycarbonyl group modifies this electronic environment. The carbonyl carbon in the carbamate group displays sp² hybridization, forming a planar geometry with enhanced electrophilic character due to the electron-withdrawing effect of the adjacent oxygen atom. The oxygen atoms throughout the molecule maintain sp³ hybridization, with lone pairs of electrons contributing to the compound's hydrogen bonding capabilities and overall polarity. The amino nitrogen atom at position 3 exhibits sp³ hybridization under normal conditions, with the lone pair of electrons available for hydrogen bonding and protonation reactions.
Electronic Distribution and Polarization
The electronic distribution within trans-3-amino-1-tert-butyloxycarbonyl-4-ethoxypyrrolidine creates distinct regions of electron density that influence the molecule's chemical reactivity and intermolecular interactions. The carbonyl group in the tert-butyloxycarbonyl moiety exhibits significant polarization, with the carbon atom carrying a partial positive charge and the oxygen atom bearing a partial negative charge due to the electronegativity difference. This polarization creates an electrophilic carbon center that can participate in nucleophilic addition reactions under appropriate conditions. The amino group at position 3 represents an electron-rich center with high nucleophilic character, though this reactivity may be modulated by intramolecular interactions and hydrogen bonding patterns. The ethoxy oxygen atom contributes additional electron density to the molecule, creating potential sites for hydrogen bonding and dipole-dipole interactions with other molecules. The overall electron distribution results in a moderately polar molecule with distinct hydrophilic and lipophilic regions, influencing its solubility behavior and partitioning properties in different solvent systems.
| Functional Group | Hybridization | Electronic Character | Bonding Implications |
|---|---|---|---|
| Pyrrolidine Ring C | sp³ | Tetrahedral | Conformational flexibility |
| Pyrrolidine Ring N | sp³ | Basic (when unprotected) | Hydrogen bonding capability |
| Carbonyl C | sp² | Electrophilic | Nucleophilic addition sites |
| Amino N | sp³ | Nucleophilic | Protonation and H-bonding |
| Ethoxy O | sp³ | Electron-rich | Hydrogen bond acceptor |
Properties
IUPAC Name |
tert-butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-5-15-9-7-13(6-8(9)12)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDMKFDRCCQJTA-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650619 | |
| Record name | tert-Butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
708273-40-9 | |
| Record name | tert-Butyl (3S,4S)-3-amino-4-ethoxypyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Metal-Mediated Reduction and Cyclization Approach
A patented process describes the preparation of pyrrolidine-3-carboxylic acid derivatives, which can be adapted for trans-3-Amino-1-Boc-4-ethoxypyrrolidine synthesis:
Reduction : Metal-mediated reductions (e.g., zinc/acetic acid, tin chloride, or iron/acetic acid) are used to reduce intermediates to pyrrolidine derivatives.
Cyclization : Pent-2-enamide intermediates are cyclized in the presence of suitable amine compounds and catalysts such as trifluoroacetic acid (TFA) in solvents like dichloromethane or tetrahydrofuran at temperatures from -30°C to reflux.
Hydrolysis and Deprotection : Hydrolysis of pyrrolidine-3-carbamide intermediates using acids (HCl, HBr) or bases (NaOH, KOH) in solvents like tetrahydrofuran or tert-butanol yields pyrrolidine-3-carboxylic acid derivatives. Boc protecting groups can be removed by standard methods when needed.
This method allows for the incorporation of substituents at the 3-position and can be modified to introduce the ethoxy group at the 4-position through appropriate starting materials or intermediates.
Catalytic Hydrogenation of Imine Intermediates
Another robust method involves the formation of imine intermediates followed by catalytic hydrogenation, as demonstrated in the preparation of Boc-protected aminopiperidines, which is analogous to pyrrolidine derivatives:
Step 1: Imine Formation
React N-benzyl-4-pyrrolidone or related ketones with orthoformates (e.g., trimethyl or triethyl orthoformate) and tert-butyl carbamate in the presence of a catalytic acid (ammonium chloride or p-toluenesulfonic acid).
The reaction is typically carried out in alcoholic solvents (methanol or ethanol) with removal of generated alcohol by distillation to drive the reaction forward.
Reaction temperatures range from reflux to 80–110°C, with reaction times of 2–3 hours.
Step 2: Catalytic Hydrogenation
The imine intermediate is subjected to hydrogenation using Pd/C catalysts (5–10% loading) under hydrogen pressure (0.8–1.0 MPa) at 60–80°C for 4–8 hours.
The reaction is monitored by gas chromatography (GC) to ensure completion.
After filtration and concentration, the product is purified by precipitation with n-heptane.
-
Yields range from 88% to 91%, with GC purity exceeding 99%.
Melting points are consistent around 161–163°C.
This method is notable for its high efficiency, scalability, and stereoselectivity, making it suitable for preparing Boc-protected amino-substituted pyrrolidines with additional substituents such as ethoxy groups introduced in the starting material or intermediates.
Stereoselective C(sp3)-H Activation Strategy
Recent research has developed stereoselective synthetic strategies involving C(sp3)-H activation to prepare trans-substituted pyrrolidine derivatives with high enantioselectivity:
This method uses transition metal catalysts to selectively activate C-H bonds adjacent to functional groups, enabling the installation of substituents at specific positions with controlled stereochemistry.
The approach allows for the synthesis of trans-3-substituted pyrrolidines, including amino and alkoxy groups, by functionalizing appropriate precursors.
The strategy is highly efficient and enantioselective, suitable for synthesizing analogs for biological studies.
Reaction conditions typically involve mild temperatures and specific ligands to achieve selectivity.
While this method is more recent and may require specialized catalysts and conditions, it provides a powerful alternative for preparing this compound with precise stereochemical control.
The catalytic hydrogenation method offers a practical and high-yielding route with well-documented procedures and reproducible results, making it the most industrially relevant for preparing this compound derivatives.
Metal-mediated reduction and cyclization provide flexibility in modifying substituents and protecting groups but may require careful control of reaction conditions to maintain stereochemistry.
The C(sp3)-H activation approach, while cutting-edge, demands access to specific catalysts and expertise but provides superior stereocontrol and potential for novel analog synthesis.
Protecting group strategies, especially Boc protection, are critical for the selective functionalization of nitrogen and to prevent side reactions during multi-step syntheses.
Solvent choice and temperature control are essential to optimize yields and purity, with alcohols, ethers, and chlorinated solvents commonly employed.
The preparation of this compound involves sophisticated synthetic routes combining reduction, cyclization, catalytic hydrogenation, and stereoselective C-H activation strategies. Among these, catalytic hydrogenation of imine intermediates stands out for its efficiency, scalability, and high purity of the final product. Metal-mediated methods offer alternative pathways with flexibility, while modern C(sp3)-H activation techniques provide advanced stereochemical control for research and development applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Trans-3-Amino-1-Boc-4-ethoxypyrrolidine can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of ethoxy-substituted aldehydes or carboxylic acids.
Reduction: Formation of trans-3-Amino-4-ethoxypyrrolidine.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis of Chiral Building Blocks
trans-3-Amino-1-Boc-4-ethoxypyrrolidine serves as a chiral building block in the synthesis of various amino acid derivatives and other complex molecules. Its ability to participate in nucleophilic substitution reactions allows for the formation of diverse compounds that have potential biological activity. For instance, it has been utilized in the preparation of new N-(aminocycloalkylene)amino acid derivatives, which can serve as chiral building blocks for pharmaceuticals .
Pharmaceutical Development
The compound is used as an intermediate in the synthesis of several pharmaceutical agents. Notably, it has been linked to the production of key intermediates for drugs like Upadacitinib, a selective JAK1 inhibitor used in treating autoimmune diseases . The efficient synthesis route involving this compound allows for high yields and purity, which are essential for drug development.
Research indicates that derivatives of this compound exhibit significant biological activities, including anti-inflammatory and immunomodulatory effects. These properties make them candidates for further exploration in therapeutic applications against conditions such as rheumatoid arthritis and psoriasis .
Case Study 1: Synthesis of Pyrrolidine Derivatives
A study demonstrated the synthesis of pyrrolidine derivatives using this compound as a starting material. The process involved several steps including nucleophilic substitutions and coupling reactions, leading to compounds with enhanced biological properties. The yield was reported to be significantly high due to the optimized reaction conditions .
Case Study 2: Development of TLR Antagonists
Another investigation focused on utilizing this compound in the development of Toll-like receptor (TLR) antagonists. These compounds are important in modulating immune responses and have potential applications in treating immune disorders. The study highlighted the versatility of this compound as a precursor for creating novel therapeutic agents .
Mechanism of Action
The mechanism of action of trans-3-Amino-1-Boc-4-ethoxypyrrolidine is primarily related to its ability to interact with biological targets such as enzymes and receptors. The Boc protecting group can be removed under physiological conditions, revealing the free amine, which can then form hydrogen bonds and electrostatic interactions with the active sites of enzymes or receptors. This interaction can inhibit the activity of the target enzyme or modulate receptor function, leading to therapeutic effects.
Comparison with Similar Compounds
Key Differences :
- The Cbz and carboxylic acid groups in TRANS-4-N-BOC-AMINO-1-CBZ... enable dual orthogonal protection and reactivity in amide bond formation, unlike the single Boc group in the target compound .
- The carboxylic acid increases aqueous solubility but reduces lipophilicity compared to the ethoxy group in the target compound .
5-oxo-1-phenylpyrrolidine-3-carbohydrazide (CAS Not Provided)
| Property | 5-oxo-1-phenylpyrrolidine-3-carbohydrazide | This compound |
|---|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ | C₁₁H₂₂N₂O₃ |
| Molecular Weight | 219.24 g/mol | 230.30 g/mol |
| Functional Groups | Phenyl, ketone (5-oxo), carbohydrazide | Boc, ethoxy, free amine |
| Reactivity | Ketone participates in nucleophilic additions | Boc deprotection under acidic conditions |
| Applications | Hydrazide-based chemistry, nucleoside analogs | Limited to amine-protection strategies |
Key Differences :
- The phenyl and ketone groups in 5-oxo-1-phenylpyrrolidine-3-carbohydrazide enable distinct reactivity (e.g., nucleophilic additions), while the target compound’s Boc group is tailored for amine protection .
- Both compounds are discontinued by CymitQuimica, suggesting niche applications or replacement by newer analogs .
Q & A
Q. What are the optimal synthetic routes for preparing trans-3-Amino-1-Boc-4-ethoxypyrrolidine with high enantiomeric purity?
A high-yielding method for synthesizing trans-4-aryl-substituted pyrrolidine derivatives involves cycloaddition reactions with Boc-protected intermediates. For example, cycloaddition of azomethine ylides with electron-rich aryl groups can yield trans isomers with minimal cis contamination. Reaction conditions such as solvent polarity (e.g., toluene or DMF), temperature (80–100°C), and catalysis (e.g., Lewis acids) are critical for stereochemical control. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures enantiomeric purity .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for verifying the Boc-protected amine and ethoxy group positions. X-ray crystallography, as demonstrated for structurally related compounds like 2-amino-6-{[(6-chloropyridin-3-yl)methyl]amino}pyrimidine-4(3H)-one, provides definitive confirmation of stereochemistry and crystal packing . High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy further validate molecular weight and functional groups.
Q. How should researchers handle and store this compound to ensure long-term stability?
Store the compound at -20°C in airtight, light-resistant containers under inert gas (e.g., argon). Stability studies on Boc-protected analogs indicate ≥5-year integrity under these conditions. Avoid prolonged exposure to moisture or acidic/basic environments, as the Boc group is susceptible to cleavage .
Advanced Research Questions
Q. How can researchers mitigate cis-trans isomerization during the synthesis of this compound?
Isomerization often occurs with electron-poor heteroaryl substituents. To minimize this, use electron-rich aryl groups and optimize reaction kinetics (e.g., shorter reaction times, lower temperatures). Chiral HPLC or crystallization with diastereomeric salt-forming agents (e.g., L-tartaric acid) can resolve mixtures. Monitoring via thin-layer chromatography (TLC) or in situ NMR helps detect early-stage isomerization .
Q. What strategies are effective in resolving enantiomeric impurities in this compound?
Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalyst) can enhance stereocontrol. For post-synthetic resolution, employ chiral stationary phases in HPLC (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution .
Q. How does the Boc-protecting group influence the reactivity of the amine moiety in this compound under nucleophilic conditions?
The Boc group sterically shields the amine, reducing undesired side reactions (e.g., nucleophilic substitution at the ethoxy group). Deprotection with trifluoroacetic acid (TFA) in dichloromethane (DCM) regenerates the free amine for subsequent functionalization. Kinetic studies using ¹H NMR can track deprotection efficiency .
Q. How can researchers design experiments to assess the ethoxy group’s reactivity in cross-coupling reactions?
Test the compound under Suzuki-Miyaura or Buchwald-Hartwig conditions with varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃ vs. Cs₂CO₃), and solvents (THF vs. dioxane). Monitor reaction progress via GC-MS or LC-MS to identify byproducts and optimize yields .
Q. What methodological considerations are critical when using this compound as a precursor in heterocyclic synthesis?
Its rigid pyrrolidine scaffold and Boc-protected amine make it ideal for constructing fused-ring systems (e.g., pyridines, piperidines). For example, cyclization with aldehydes or ketones under acidic conditions can yield bicyclic amines. Ensure compatibility with subsequent deprotection steps to avoid degradation .
Data Analysis and Troubleshooting
Q. How should researchers address contradictions in reported yields for this compound synthesis?
Variations often arise from differences in catalyst loading, solvent purity, or moisture content. Replicate experiments under controlled conditions (e.g., glovebox for anhydrous reactions) and characterize intermediates via NMR to identify bottlenecks. Cross-validate results with independent synthetic protocols .
Q. What advanced computational methods can predict the stereochemical outcomes of this compound synthesis?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity and stereoselectivity. Molecular dynamics simulations can further assess solvent effects on reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
